![molecular formula C22H19N3O B235162 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and inhibition of these enzymes has shown promising results in cancer treatment.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells with defects in DNA repair mechanisms. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a higher potency and selectivity for PARP enzymes than other PARP inhibitors.
Effets Biochimiques Et Physiologiques
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a significant effect on tumor growth in preclinical studies. It has also shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In clinical trials, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has shown to be well-tolerated with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for more precise targeting of cancer cells. However, the limitations of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide include its high cost and limited availability, which may limit its use in some research settings.
Orientations Futures
For N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide research include exploring its potential use in combination with other cancer treatments, identifying biomarkers for patient selection, and investigating its efficacy in other types of cancer. Additionally, research on the mechanism of resistance to PARP inhibitors will be crucial in developing more effective cancer treatments.
In conclusion, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a promising PARP inhibitor with potential use in cancer treatment. Its high potency and selectivity for PARP enzymes make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Méthodes De Synthèse
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is synthesized through a multi-step process starting with 2-methylbenzamide and 1H-benzimidazole-2-carboxylic acid. The final product is obtained through a coupling reaction between the intermediate and 4-aminomethyl-2-methylphenol. The synthesis method has been optimized to produce high yields and purity of the final product.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors have shown to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has also shown promising results in combination with other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-14-7-3-4-8-17(14)22(26)25-18-12-11-16(13-15(18)2)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
QHPPDJCVGHGSBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



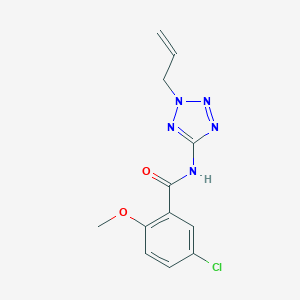
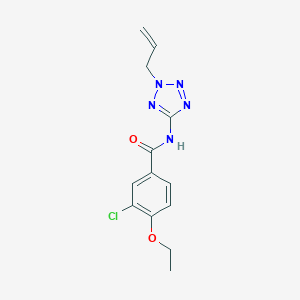
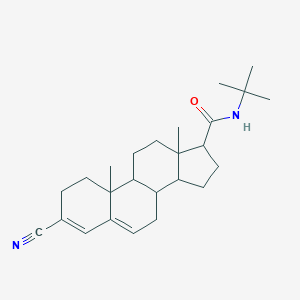
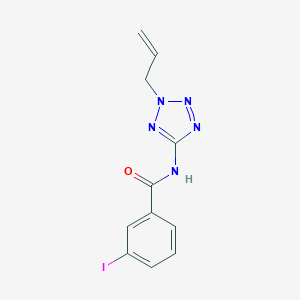

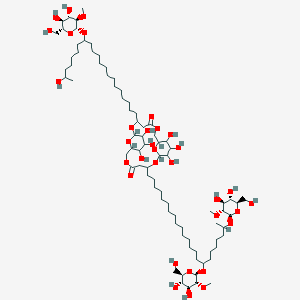
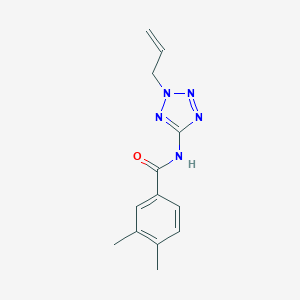
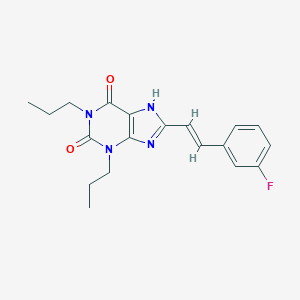



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)